Milnacipran hydrochloride

Descripción general

Descripción

Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used for the management of fibromyalgia and, in some countries, for the treatment of major depressive disorder . It is a racemic mixture of two enantiomers, each contributing to its pharmacological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of milnacipran hydrochloride typically involves the reductive amination of an aldehyde to form the primary amine . This method is efficient, providing a high yield of the primary amine as the major product while minimizing by-products . The reaction conditions are mild, and the process is straightforward, making it suitable for industrial production .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The process involves multiple steps, including the preparation of intermediates and the final product under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Key Reaction Steps

-

Cycloalkylation :

Benzyl cyanide reacts with epichlorohydrin in toluene under NaNH₂ catalysis (0–5°C, 15–20 hrs) to form a cyclopropane intermediate . -

Bromination :

(1S,2S)-2-methylol-1-phenylcyclopropanecarboxylic acid undergoes HBr-mediated bromination to introduce a bromoethyl group . -

Amination :

Brominated intermediate reacts with diethylamine in dichloromethane (DCM) under trimethylacetyl chloride activation . -

Reductive Amination :

Alternative routes use reductive amination of aldehyde intermediates with sodium cyanoborohydride (NaBH₃CN) in methanol .

Synthetic Route Comparison

| Method | Steps | Key Reagents | Yield (%) | Source |

|---|---|---|---|---|

| Cycloalkylation | 5 | NaNH₂, HBr, diethylamine | 55–80 | |

| Reductive Amination | 3 | NaBH₃CN, Pd/C-H₂ | 85–92 |

Metabolic Reactions

Milnacipran undergoes phase I and II metabolism, with renal excretion as the primary elimination pathway :

Primary Metabolic Pathways

- Glucuronidation :

- N-Dealkylation :

Metabolite Profile

| Metabolite | Pathway | Enzyme Involved | Excretion (%) | Bioactivity |

|---|---|---|---|---|

| l-milnacipran glucuronide | Phase II | UGT | 19 | Inactive |

| N-desethyl milnacipran | Phase I | CYP3A4 | 8 | Inactive |

| Unchanged milnacipran | – | – | 55 | Active |

Degradation and Stability

This compound shows stability under standard storage conditions but degrades under extreme pH or oxidative stress :

Forced Degradation Studies

| Condition | Degradation Products | Extent (%) |

|---|---|---|

| Acidic (0.1N HCl) | Cyclopropane ring-opening products | 12–15 |

| Oxidative (H₂O₂) | N-oxide derivatives | 8–10 |

| Photolytic | No significant degradation | <1 |

Reactivity with Functional Groups

- Amide Bond : Resistant to hydrolysis under physiological pH but cleaves under strong acidic/basic conditions .

- Cyclopropane Ring : Susceptible to ring-opening under bromination or radical conditions .

- Primary Amine : Participates in reductive amination and Schiff base formation .

Industrial-Scale Modifications

Recent advances focus on optimizing stereoselectivity and reducing by-products:

Aplicaciones Científicas De Investigación

Fibromyalgia Treatment

Milnacipran is FDA-approved for the management of fibromyalgia in adults. Clinical trials have demonstrated its effectiveness in reducing pain and improving function in patients with this condition.

- Efficacy : In double-blind, placebo-controlled studies, milnacipran has shown significant improvements in pain scores (using the Visual Analog Scale) and overall patient-reported outcomes (Patient Global Impression of Change) compared to placebo .

- Long-term Results : Evidence suggests that milnacipran maintains its efficacy over extended periods, with studies indicating sustained benefits for up to one year .

- Dosage : Commonly prescribed dosages range from 100 mg to 200 mg daily, with 100 mg being effective for many patients without additional benefit from higher doses .

Major Depressive Disorder

While milnacipran is not officially approved for MDD by the FDA in all regions, it has been used off-label for this condition. Its dual action on serotonin and norepinephrine levels makes it a candidate for treating depressive symptoms.

- Comparative Efficacy : Studies comparing milnacipran to other antidepressants, such as SSRIs and tricyclics, have shown comparable efficacy but potentially better tolerability .

- Side Effects : Common side effects include nausea, constipation, dizziness, and dry mouth. Serious adverse events are less frequent but may include increased blood pressure and heart rate .

Pharmacokinetics

The pharmacokinetics of milnacipran indicate a rapid absorption with peak plasma concentrations occurring approximately 6 hours post-administration. The drug exhibits linear pharmacokinetics within the therapeutic dose range, with a half-life allowing for once or twice daily dosing.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~6 hours |

| Half-Life | ~8 hours |

| Bioavailability | ~85% |

Case Studies

Several case studies have documented the use of milnacipran in clinical practice:

- Case Study 1 : A 45-year-old female with fibromyalgia reported a significant reduction in pain levels from an average of 7/10 to 3/10 after 8 weeks on milnacipran 100 mg daily.

- Case Study 2 : A male patient with MDD showed marked improvement in depressive symptoms after switching from an SSRI to milnacipran, reporting enhanced energy levels and mood stability after 12 weeks on a 50 mg daily regimen.

Mecanismo De Acción

Milnacipran hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft . This dual inhibition helps alleviate symptoms of fibromyalgia and depression by modulating pain signals and mood . The compound primarily targets serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into presynaptic neurons .

Comparación Con Compuestos Similares

Similar Compounds

Duloxetine: Another SNRI used for depression and anxiety disorders.

Venlafaxine: An SNRI used for major depressive disorder, anxiety, and panic disorders.

Desvenlafaxine: A derivative of venlafaxine with similar uses.

Uniqueness of Milnacipran Hydrochloride

This compound is unique among SNRIs due to its relatively balanced inhibition of serotonin and norepinephrine reuptake . This balance is thought to contribute to its effectiveness in treating fibromyalgia, a condition characterized by widespread pain and fatigue . Additionally, this compound has a lower incidence of certain side effects compared to other SNRIs, making it a preferred choice for some patients .

Actividad Biológica

Milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily indicated for the treatment of fibromyalgia and major depressive disorder (MDD). Its unique pharmacological profile and biological activity have been the subject of extensive research, revealing insights into its efficacy, mechanism of action, and safety profile.

Milnacipran selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at presynaptic sites, with a greater affinity for norepinephrine transporters. This dual action enhances the extracellular levels of both neurotransmitters, which is crucial for alleviating symptoms associated with fibromyalgia and depression. Unlike many other SNRIs, milnacipran shows a preferential inhibition of norepinephrine reuptake, which may contribute to its effectiveness in managing pain-related conditions .

Table 1: Comparison of Milnacipran with Other SNRIs

| Compound | 5-HT Reuptake Inhibition | NE Reuptake Inhibition | Clinical Indications |

|---|---|---|---|

| Milnacipran | Moderate | High | Fibromyalgia, MDD |

| Duloxetine | High | Moderate | MDD, Generalized Anxiety Disorder |

| Venlafaxine | High | Variable | MDD, Generalized Anxiety Disorder |

Pharmacokinetics

Milnacipran is well-absorbed after oral administration, with an absolute bioavailability of approximately 85%. Peak plasma concentrations are typically reached within 2 to 4 hours post-dose. The drug exhibits low plasma protein binding (13%) and is primarily eliminated through renal excretion, with about 55% excreted as unchanged drug . The elimination half-life is around 8 hours, indicating that dosing can be adjusted based on individual patient needs.

Table 2: Pharmacokinetic Parameters of Milnacipran

| Parameter | Value |

|---|---|

| Bioavailability | ~85% |

| Peak Plasma Concentration | 250 ng/mL (100 mg dose) |

| Elimination Half-Life | ~8 hours |

| Renal Excretion | ~55% unchanged drug |

Clinical Efficacy

Milnacipran has been evaluated in multiple clinical trials for its efficacy in treating fibromyalgia. A systematic review encompassing five major trials involving over 4,000 patients demonstrated that approximately 41% of patients reported at least a 30% reduction in pain when treated with milnacipran at a dose of 100 mg daily , compared to 30% in the placebo group. Notably, increasing the dose to 200 mg daily did not significantly enhance response rates .

Case Studies

- Long-Term Efficacy Study : In a study involving 888 patients , milnacipran was shown to provide statistically significant improvements in pain, fatigue, and physical function over a treatment period lasting up to 27 weeks . Patients who continued on milnacipran for an additional year reported response rates between 27.5% and 35.9% , indicating sustained efficacy .

- Safety Profile : Adverse events were reported in 86-87% of patients receiving milnacipran compared to 78% in the placebo group. Common adverse effects included nausea, constipation, dizziness, and hypertension . Monitoring of vital signs such as pulse and blood pressure is recommended during treatment due to potential cardiovascular effects.

Propiedades

Número CAS |

101152-94-7 |

|---|---|

Fórmula molecular |

C15H23ClN2O |

Peso molecular |

282.81 g/mol |

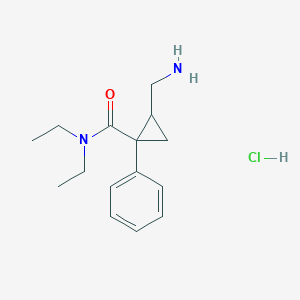

Nombre IUPAC |

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1 |

Clave InChI |

XNCDYJFPRPDERF-UQKHFXBCSA-N |

SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |

SMILES isomérico |

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl |

SMILES canónico |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |

Key on ui other cas no. |

101152-94-7 |

Pictogramas |

Acute Toxic |

Sinónimos |

1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl 1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl F 2207 F-2207 F2207 Ixel midalcipran milnacipran milnacipran hydrochloride Savella |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.